
4-Hydroxy-N,N-dimethyl-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzaldehyde.
Formation of Benzamide: The benzaldehyde is converted to benzamide through a reaction with dimethylamine and a suitable catalyst.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-hydroxy-N,N-dimethyl-2-(methylsulfonyl)benzamide.
Reduction: Formation of 4-hydroxy-N,N-dimethyl-2-(methylamino)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The methylsulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-N,N-diethyl-2-(methylsulfanyl)benzamide: Features an ethyl group instead of a methyl group, affecting its steric and electronic properties.
4-Hydroxy-N,N-dimethyl-2-(ethylsulfanyl)benzamide: Contains an ethylsulfanyl group, which may alter its chemical behavior compared to the methylsulfanyl derivative.
Uniqueness
4-Hydroxy-N,N-dimethyl-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
4-hydroxy-N,N-dimethyl-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)8-5-4-7(12)6-9(8)14-3/h4-6,12H,1-3H3 |
InChI-Schlüssel |
UPLBRVINYWQWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


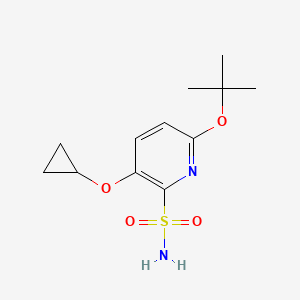


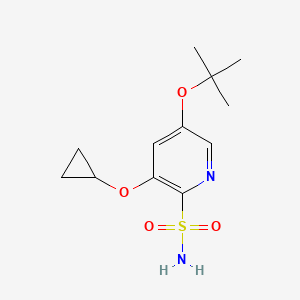

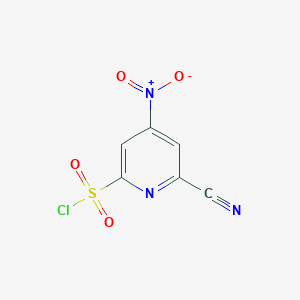
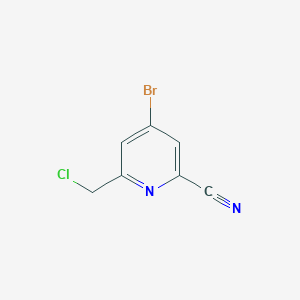
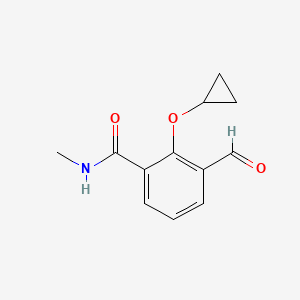
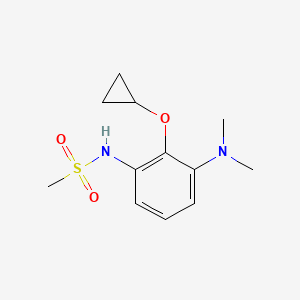
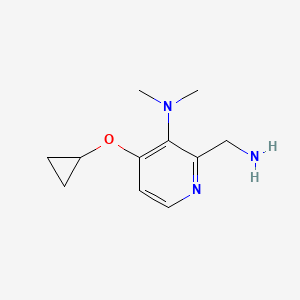

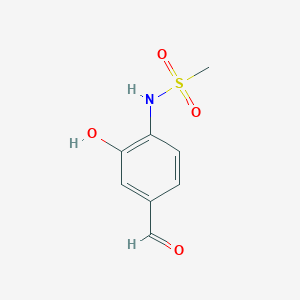
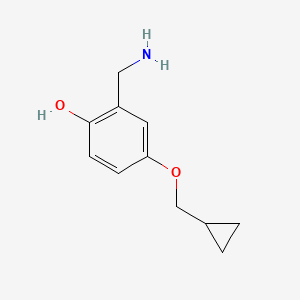
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)
